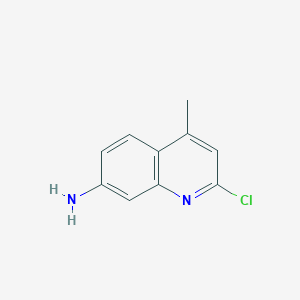

2-Chloro-4-methyl-7-aminoquinoline

Description

Properties

IUPAC Name |

2-chloro-4-methylquinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-6-4-10(11)13-9-5-7(12)2-3-8(6)9/h2-5H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZYZUVHSCLRKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC(=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80282125 | |

| Record name | 2-Chloro-4-methyl-7-aminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114058-74-1 | |

| Record name | 2-Chloro-4-methyl-7-aminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Properties of 2-Chloro-4-methyl-7-aminoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methyl-7-aminoquinoline is a heterocyclic aromatic compound belonging to the quinoline class of molecules. The quinoline scaffold, particularly the 7-chloroquinoline core, is of significant interest in medicinal chemistry and drug development.[1][2] This structural motif is a key component in a variety of therapeutic agents, demonstrating a broad spectrum of biological activities, including antimalarial and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the synthesis and known properties of this compound, compiled from available scientific literature. While specific experimental data for this exact molecule is limited in the public domain, this guide extrapolates from established methodologies for structurally analogous compounds to provide a robust resource for research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while basic molecular information is available, detailed experimental data such as melting point, boiling point, and solubility are not widely reported in publicly accessible literature.

| Property | Value | Source |

| CAS Number | 114058-74-1 | [3] |

| Molecular Formula | C₁₀H₉ClN₂ | [3] |

| Molecular Weight | 192.64 g/mol | [3] |

| IUPAC Name | 2-chloro-4-methylquinolin-7-amine | N/A |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the reviewed literature, a plausible and efficient synthetic route can be proposed based on well-established reactions for analogous 7-chloroquinoline derivatives. The most probable synthetic pathway involves a two-step process: the synthesis of the precursor 2,7-dichloro-4-methylquinoline, followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the amino group at the 7-position.

Proposed Synthetic Workflow

The logical flow of the synthesis is depicted in the diagram below, starting from a suitable aniline precursor to yield the final product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are detailed, hypothetical procedures based on analogous syntheses reported in the literature for similar quinoline derivatives.[4][5][6][7] Researchers should consider these as a starting point for optimization.

Step 1: Synthesis of 2,7-dichloro-4-methylquinoline (Precursor)

The synthesis of the dichloro precursor is a critical initial step. A common method for constructing the quinoline ring system is the Combes quinoline synthesis or a similar cyclization reaction, followed by chlorination.

Materials:

-

m-Chloroaniline

-

Ethyl acetoacetate

-

Polyphosphoric acid (PPA) or a similar condensing agent

-

Phosphorus oxychloride (POCl₃)

-

Appropriate solvents (e.g., toluene, ethanol)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Cyclization: In a round-bottom flask, combine m-chloroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq). Heat the mixture, with stirring, in the presence of a condensing agent like polyphosphoric acid. The reaction temperature and time will need to be optimized, but a starting point could be 100-140°C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation of Hydroxyquinoline Intermediate: Upon completion, cool the reaction mixture and carefully quench it by pouring it onto ice. Neutralize the mixture with a saturated sodium bicarbonate solution. The resulting precipitate, 7-chloro-4-methyl-2-hydroxyquinoline, is collected by filtration, washed with water, and dried.

-

Chlorination: In a flask equipped with a reflux condenser and a calcium chloride drying tube, suspend the dried 7-chloro-4-methyl-2-hydroxyquinoline (1.0 eq) in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction and Work-up: Heat the mixture to reflux (around 110°C) for 2-4 hours, monitoring by TLC until the starting material is consumed. After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice.

-

Extraction and Purification: Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms. Extract the product with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2,7-dichloro-4-methylquinoline can be purified by column chromatography on silica gel.

Step 2: Amination of 2,7-dichloro-4-methylquinoline

The final step involves the selective amination at the C7 position. This is a nucleophilic aromatic substitution reaction.

Materials:

-

2,7-dichloro-4-methylquinoline (from Step 1)

-

Ammonia source (e.g., aqueous ammonia, ammonium salt with a base)

-

Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)

-

Base (optional, e.g., potassium carbonate, triethylamine)

Procedure:

-

Reaction Setup: In a pressure vessel, dissolve 2,7-dichloro-4-methylquinoline (1.0 eq) in a suitable solvent like ethanol.

-

Addition of Aminating Agent: Add an excess of the aminating agent, for example, a concentrated aqueous solution of ammonia. The use of a sealed vessel is necessary to maintain the concentration of ammonia and to allow for heating above its boiling point.

-

Reaction Conditions: Heat the mixture to a temperature between 120-160°C. The reaction progress should be monitored by TLC or LC-MS.

-

Work-up and Isolation: Once the reaction is complete, cool the vessel to room temperature. If a precipitate has formed, it can be collected by filtration and washed with cold solvent. If the product remains in solution, the solvent is removed under reduced pressure.

-

Purification: The crude this compound is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent system, to yield the final product.

Synthesis and Purification Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Experimental workflow for the synthesis and purification of the target compound.

Biological Properties and Potential Applications

The 7-chloroquinoline scaffold is a well-established pharmacophore, forming the core of many antimalarial drugs like chloroquine.[1][2] Derivatives of 7-aminoquinoline have also been investigated for a range of other biological activities, including antiviral and anticancer properties.[6][8] The introduction of a methyl group at the 4-position and a chloro group at the 2-position of the quinoline ring in this compound may modulate its biological activity, physicochemical properties, and metabolic stability.

Currently, there is a lack of specific, publicly available data on the biological activity (e.g., IC₅₀ or EC₅₀ values) and the mechanism of action or signaling pathways associated with this compound. Further research is required to elucidate its potential as a therapeutic agent. The synthetic protocols outlined in this guide can serve as a basis for producing this compound for biological screening and further investigation.

Conclusion

This compound is a molecule of interest due to its structural relation to biologically active quinoline compounds. This technical guide provides a consolidated overview of its known properties and a plausible, detailed protocol for its synthesis, derived from established chemical literature on analogous compounds. While there is a current scarcity of specific experimental data for this compound, this guide offers a valuable starting point for researchers in medicinal chemistry and drug development to synthesize and explore the therapeutic potential of this and related quinoline derivatives. Further research is warranted to fully characterize its physicochemical and biological properties.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. mdpi.com [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Chloro-4-methyl-7-aminoquinoline and its Chemical Class for Drug Discovery

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-Chloro-4-methyl-7-aminoquinoline. It also delves into the broader context of the 7-chloro-4-aminoquinoline scaffold, a cornerstone in medicinal chemistry, particularly in the development of antimalarial and anticancer agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound: this compound

This compound is a heterocyclic aromatic compound belonging to the quinoline family. Its structure is characterized by a quinoline ring system substituted with a chloro group at position 2, a methyl group at position 4, and an amino group at position 7.

Chemical Structure and Identifiers

The definitive identification of this compound is established through its unique CAS number and chemical structure.

| Identifier | Value |

| IUPAC Name | 2-chloro-4-methylquinolin-7-amine |

| CAS Number | 114058-74-1[1] |

| Molecular Formula | C₁₀H₉ClN₂[1] |

| Molecular Weight | 192.65 g/mol [1] |

| SMILES | CC1=CC(=NC2=C1C=CC(=C2)N)Cl |

The structural formula is depicted below:

Caption: Chemical structure of this compound.

Synthesis of 7-Chloroquinoline Derivatives

The synthesis of 7-chloroquinoline derivatives, including analogs of this compound, typically involves the reaction of a corresponding 4,7-dichloroquinoline with a suitable amine. This nucleophilic aromatic substitution is a fundamental reaction in the preparation of this class of compounds.

General Experimental Protocol for Synthesis

The following is a generalized protocol for the synthesis of 4-aminoquinoline derivatives based on procedures reported in the literature for similar compounds.

Reaction Scheme:

Caption: Generalized reaction for the synthesis of 4-aminoquinoline derivatives.

Procedure:

-

A mixture of the 7-substituted-4-chloro-quinoline (1 equivalent) and the desired amine (2-5 equivalents) is prepared. The reaction can be carried out neat or in a suitable solvent.

-

The reaction mixture is heated to a temperature ranging from 80°C to 130°C.

-

The reaction is stirred continuously for a period of 1 to 7 hours, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The cooled mixture is taken up in a suitable organic solvent, such as dichloromethane.

-

The organic layer is washed sequentially with an aqueous solution of sodium bicarbonate (5%), water, and brine.

-

The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by precipitation, recrystallization, or column chromatography to afford the final 4-aminoquinoline derivative.

Biological Activity of 4-Aminoquinoline Derivatives

The 4-aminoquinoline scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting potent biological activities. The 7-chloro substitution is a common feature in many of these active compounds.

Cytotoxicity and Anticancer Potential

Several studies have demonstrated the cytotoxic effects of 4-aminoquinoline derivatives against various human cancer cell lines. The data below, extracted from the literature, showcases the growth inhibitory (GI₅₀) values for representative compounds against breast cancer cell lines.

| Compound | Cell Line | GI₅₀ (µM) |

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 |

| Chloroquine | MDA-MB-468 | >20 |

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF-7 | >50 |

| Chloroquine | MCF-7 | 20.72 |

Antimalarial and Antileishmanial Activity

The 7-chloro-4-aminoquinoline core is central to the antimalarial drug chloroquine and its derivatives. Research continues to explore new analogs with activity against drug-resistant strains of Plasmodium and other parasites like Leishmania. The mechanism of action for many antimalarial quinolines involves the inhibition of hemozoin biocrystallization in the parasite.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol for assessing the in vitro cytotoxicity of compounds against cancer cell lines.

Caption: General workflow for an in vitro cytotoxicity (MTT) assay.

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The test compound is serially diluted to various concentrations. The cells are then treated with these dilutions and incubated for a period of 48 to 72 hours.

-

MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration relative to untreated control cells. The GI₅₀ (concentration that inhibits cell growth by 50%) is then determined from the dose-response curve.

Conclusion

This compound represents a specific structure within the broader, pharmacologically significant class of 7-chloro-4-aminoquinolines. While detailed experimental data for this particular compound is not widely available in the public domain, the extensive research on related analogs provides a strong foundation for understanding its potential chemical and biological properties. The synthetic and experimental protocols outlined in this guide are based on established methodologies for this class of compounds and can serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of novel quinoline derivatives. Further investigation into the specific biological activities and mechanism of action of this compound is warranted to fully elucidate its potential as a lead compound in drug discovery.

References

biological activity of 2-Chloro-4-methyl-7-aminoquinoline derivatives

An In-depth Technical Guide on the Biological Activity of 7-Chloro-4-Aminoquinoline Derivatives

Executive Summary: The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2][3] Among its many variations, the 7-chloro-4-aminoquinoline core is particularly noteworthy. It forms the backbone of the landmark antimalarial drug, chloroquine, and its derivatives have since been explored for a vast range of therapeutic applications.[4][5] Structure-activity relationship (SAR) studies consistently highlight that the 7-chloro-4-aminoquinoline nucleus is critical for significant biological effects, particularly in the context of antimalarial action where it is key to inhibiting hemozoin formation.[6][7] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, diverse biological activities, and mechanisms of action of 7-chloro-4-aminoquinoline derivatives. It summarizes quantitative data, details key experimental protocols, and visualizes complex pathways and workflows to facilitate further research and development in this promising area.

Synthetic Strategies

The predominant method for synthesizing 7-chloro-4-aminoquinoline derivatives is through aromatic nucleophilic substitution. This reaction typically involves the displacement of the highly reactive chlorine atom at the C-4 position of a 4,7-dichloroquinoline precursor with a variety of primary or secondary amines.[4] The reaction conditions can be modulated, but often involve refluxing the 4,7-dichloroquinoline with an excess of the desired amine, sometimes in the presence of a base like triethylamine. This straightforward and versatile approach allows for the generation of large libraries of derivatives for biological screening.[3]

Caption: General workflow for the synthesis of 7-chloro-4-aminoquinoline derivatives.

Biological Activities and Mechanisms of Action

Derivatives of the 7-chloro-4-aminoquinoline scaffold exhibit a remarkable breadth of biological activities, ranging from antiprotozoal and antimicrobial to anticancer and antiviral effects.

Antimalarial Activity

The most well-documented activity of this class of compounds is against the Plasmodium parasite, the causative agent of malaria.[1][8]

Mechanism of Action: In the acidic digestive vacuole of the parasite, the 4-aminoquinoline derivatives, being weakly basic, become protonated and accumulate. During its life cycle, the parasite digests host hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin (or β-hematin). 7-chloro-4-aminoquinoline compounds are believed to inhibit this detoxification process by capping the growing hemozoin crystal, leading to a buildup of toxic heme that ultimately kills the parasite.[1][5][6]

Caption: Antimalarial mechanism via inhibition of hemozoin formation.

Quantitative Antimalarial Data Summary

| Compound ID | Target Strain(s) | IC₅₀ / EC₅₀ (µM) | Reference |

|---|---|---|---|

| 4c | P. berghei (β-H formation) | 2.10 ± 0.48 | [6] |

| 4e | P. berghei (β-H formation) | 1.81 ± 0.83 | [6] |

| 9a | P. falciparum 3D7 (CQ-sensitive) | <0.5 | [9] |

| 9a | P. falciparum K1 (CQ-resistant) | <0.5 | [9] |

| 8e | P. falciparum W2 (CQ-resistant) | 0.20 | [5] |

| 4a | P. falciparum 3D7 (CQ-sensitive) | 0.19 ± 0.07 | [7] |

| 4b | P. falciparum 3D7 (CQ-sensitive) | 0.0130 ± 0.0002 | [7] |

| 4b | P. falciparum K1 (CQ-resistant) | 0.026 ± 0.009 | [7] |

| 5h | P. falciparum 3D7 (CQ-sensitive) | Not specified, but active | [10] |

| 5h | P. falciparum Dd2 (CQ-resistant) | Not specified, but active |[10] |

Anticancer Activity

Numerous 7-chloro-4-aminoquinoline derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[11] Their mechanisms are multifaceted and can include the inhibition of key signaling pathways critical for cancer cell growth and survival, such as those mediated by EGFR, VEGFR-2, and PI3K/Akt, as well as direct interaction with DNA.[3][12]

Caption: Potential inhibition of the PI3K/Akt signaling pathway by quinoline derivatives.[3]

Quantitative Anticancer Data Summary

| Compound ID | Target Cell Line(s) | GI₅₀ (µM) | Reference |

|---|---|---|---|

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 7.35 | [4] |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | 8.22 | [4] |

| Compound 4 | MDA-MB-468 (Breast) | 11.01 | [4] |

| 25, 30, 31, 36, 37 (Hybrid Analogues) | 58 Human Cancer Cell Lines | 0.05 to 0.95 | [11] |

| 14g (Quinazoline-chalcone) | K-562, RPMI-8226 (Leukemia) | 0.622 - 1.81 | [12] |

| 5d, 8d, 12d (Benzimidazole Hybrids) | Leukemia & Lymphoma cells | 0.4 to 8 |[13] |

Antimicrobial and Antifungal Activity

The versatile scaffold of 7-chloro-4-aminoquinoline has also been leveraged to develop agents with antibacterial and antifungal properties.[11][14] Derivatives have shown efficacy against a range of pathogens, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger.[14][15]

Quantitative Antimicrobial Data Summary

| Compound ID | Target Organism(s) | MIC (µg/mL) | Reference |

|---|---|---|---|

| 27, 28, 29, 30, 31, 32 (Quinolidene-rhodanine conjugates) | Mycobacterium tuberculosis | 1.66 - 9.57 | [14] |

| 32, 33 | F. oxysporum, A. niger, C. neoformans | 25 | [14] |

| 32, 33 | A. flavus | 12.5 | [14] |

| 37 | Drug-resistant M. tuberculosis strains | 0.08 - 0.31 | [14] |

| 5 | S. aureus, P. aeruginosa | Zone of Inhibition: 11.00 mm | [15] |

| 6, 8 | E. coli | Zone of Inhibition: 11.00 - 12.00 mm |[15] |

Other Notable Activities

The therapeutic potential of these derivatives extends further to other infectious and neurological diseases.

-

Antileishmanial Activity: Certain derivatives have shown promising activity against Leishmania mexicana promastigotes, with IC₅₀ values in the low micromolar range.[6] For example, compounds 4b , 4c , and 4e showed IC₅₀ values of 8.09, 8.46, and 5.67 µM, respectively.[6]

-

Antiviral Activity: The scaffold has been investigated for antiviral properties, with one derivative showing an EC₅₀ value of 0.8 µM against the Zika Virus.[14] Another compound, 5h , demonstrated activity against both Influenza A virus (IAV) and SARS-CoV-2.[10]

-

Neuroprotection: In the context of Parkinson's disease, 4-amino-7-chloroquinoline compounds have been identified as synthetic agonists of the nuclear receptor NR4A2, a promising drug target for developing neuroprotective therapeutics.[16]

Experimental Protocols

Reproducibility and standardization are crucial in drug discovery. Below are generalized protocols for key biological assays based on methodologies reported in the literature.

Caption: A generalized experimental workflow for screening quinoline derivatives.

General Synthesis of 7-Chloro-4-aminoquinoline Derivatives[4]

-

Reaction Setup: In a round-bottom flask, dissolve 4,7-dichloroquinoline in a suitable solvent.

-

Amine Addition: Add an excess of the desired monoaminoalkane or diaminoalkane to the solution.

-

Heating: Raise the temperature slowly and maintain at 80-130 °C for several hours with continuous stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture. Perform a standard work-up procedure which may include extraction with an organic solvent, washing with brine, and drying over an anhydrous salt (e.g., MgSO₄).

-

Purification: Purify the crude product using column chromatography or recrystallization to yield the final derivative.

-

Characterization: Confirm the structure of the synthesized compound using NMR and Mass Spectrometry.[4]

In Vitro Antimalarial β-Hematin Formation Assay[6]

-

Preparation: In a 96-well plate, add a solution of hemin chloride dissolved in DMSO.

-

Compound Addition: Add the test compounds at various concentrations. Chloroquine is typically used as a positive control.

-

Initiation: Initiate the polymerization reaction by adding a buffer solution (e.g., sodium acetate) and incubating at a controlled temperature with agitation.

-

Termination: Stop the reaction by centrifugation. The supernatant containing unreacted heme is removed.

-

Quantification: The remaining hemozoin pellet is dissolved (e.g., in NaOH), and the absorbance is measured using a microplate reader.

-

Calculation: The IC₅₀ value, the concentration at which 50% of heme polymerization is inhibited, is calculated from the dose-response curve.

In Vitro Cytotoxicity Sulforhodamine B (SRB) Assay[4]

-

Cell Plating: Seed human tumor cells (e.g., MCF-7, MDA-MB-468) in 96-well plates and allow them to attach for 24 hours.

-

Compound Treatment: Replace the medium with fresh medium containing the test compounds at five different concentration levels and incubate for 48 hours.

-

Cell Fixation: Discard the treatment medium and fix the adherent cells by gently adding cold trichloroacetic acid (TCA). Incubate for 1 hour at 4 °C.

-

Staining: Wash the plates with water and air dry. Add a solution of Sulforhodamine B (SRB) stain and incubate for 10 minutes at room temperature.

-

Wash and Solubilize: Remove the unbound dye by washing with 1% acetic acid and air dry the plates. Add a Tris base solution to solubilize the protein-bound dye.

-

Measurement: Measure the absorbance at approximately 515 nm using a plate reader.

-

Calculation: Calculate the 50% growth inhibition (GI₅₀) value from dose-response curves generated from the absorbance measurements.[4]

Conclusion and Future Directions

The 7-chloro-4-aminoquinoline scaffold is a proven and highly versatile platform for the development of therapeutic agents. While its legacy is rooted in antimalarial therapy, the extensive body of research clearly demonstrates its potential to combat a wide range of diseases, including cancer, microbial infections, and viral illnesses. The straightforward synthesis allows for extensive molecular decoration, enabling the fine-tuning of activity and selectivity.

Future research should focus on several key areas:

-

Hybrid Molecules: Creating hybrid compounds that combine the 7-chloro-4-aminoquinoline core with other pharmacologically active moieties to achieve multi-target effects or overcome resistance mechanisms.[5][11][13]

-

Mechanism Elucidation: Deeper investigation into the specific molecular targets and pathways modulated by these derivatives, particularly in cancer, to enable more rational drug design.

-

Selectivity and Toxicity: Optimizing structures to enhance selectivity for pathogenic cells or organisms over host cells, thereby reducing potential toxicity and improving the therapeutic window.[9]

-

Combating Resistance: Designing novel derivatives specifically aimed at overcoming established drug resistance mechanisms, a critical challenge in both infectious disease and oncology.[5][9]

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Challenges Based on Antiplasmodial and Antiviral Activities of 7-Chloro-4-aminoquinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Biological Activity of 2-Chloro-4-methyl-7-aminoquinoline: A Technical Overview for Researchers

Absence of Specific Data for 2-Chloro-4-methyl-7-aminoquinoline Necessitates a Broader Mechanistic Discussion of the 7-Chloro-4-aminoquinoline Scaffold

Extensive investigation into the biological mechanism of action of this compound reveals a significant gap in the scientific literature. As of late 2025, specific studies detailing the core mechanism, quantitative biological data, and associated signaling pathways for this particular compound are not publicly available. Therefore, this guide will focus on the well-established biological activities and mechanisms of the broader class of 7-chloro-4-aminoquinoline derivatives, which serve as the foundational framework for understanding the potential actions of this compound. The primary activities associated with this scaffold are antimalarial and anticancer effects.

The Antimalarial Mechanism of 7-Chloro-4-aminoquinolines

The hallmark of the 7-chloro-4-aminoquinoline class, including the widely-known drug chloroquine, is its potent antimalarial activity. The primary mechanism of action is the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.

During its intraerythrocytic stage, the parasite digests host hemoglobin in its acidic food vacuole to obtain essential amino acids. This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin. 7-Chloro-4-aminoquinoline derivatives are believed to accumulate in the parasite's food vacuole and interfere with this detoxification process.[1][2][3][4][5][6][7] By forming a complex with heme, these compounds inhibit the formation of hemozoin, leading to a buildup of toxic heme that ultimately kills the parasite.[1][2][3][4][5][6][7]

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets [frontiersin.org]

- 3. Preparation of 7-chloro-4-(2-piperidylmethylamino)-quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimalarial medication - Wikipedia [en.wikipedia.org]

- 6. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Data Interpretation of 2-Chloro-4-methyl-7-aminoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methyl-7-aminoquinoline is a substituted quinoline derivative. The quinoline scaffold is a critical pharmacophore in drug discovery, found in numerous therapeutic agents. A thorough structural elucidation using modern spectroscopic techniques is fundamental for confirming the identity, purity, and structure of such compounds during synthesis and development. This guide provides a detailed framework for interpreting the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this molecule.

Molecular Structure

IUPAC Name: this compound Molecular Formula: C₁₀H₉ClN₂ Molecular Weight: 192.65 g/mol

The structure consists of a quinoline core with four substituents: a chloro group at position 2, a methyl group at position 4, an amino group at position 7, and protons at positions 3, 5, 6, and 8.

Spectroscopic Data Summary

The following tables summarize the hypothetical quantitative data for this compound.

¹H NMR Spectroscopy Data

Solvent: DMSO-d₆, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.85 | d | 8.8 | 1H | H-5 |

| 7.10 | s | - | 1H | H-3 |

| 6.80 | dd | 8.8, 2.4 | 1H | H-6 |

| 6.65 | d | 2.4 | 1H | H-8 |

| 5.90 | s (broad) | - | 2H | -NH₂ |

| 2.55 | s | - | 3H | -CH₃ |

¹³C NMR Spectroscopy Data

Solvent: DMSO-d₆, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| 151.5 | C-2 |

| 150.0 | C-7 |

| 149.0 | C-8a |

| 146.0 | C-4 |

| 136.0 | C-5 |

| 125.0 | C-4a |

| 121.0 | C-3 |

| 115.0 | C-6 |

| 100.0 | C-8 |

| 18.5 | -CH₃ |

Infrared (IR) Spectroscopy Data

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450, 3350 | Strong, Sharp | N-H Stretch (asymmetric & symmetric) |

| 3080 | Medium | Aromatic C-H Stretch |

| 2920 | Weak | Aliphatic C-H Stretch (-CH₃) |

| 1620 | Strong | C=N Stretch (quinoline ring) |

| 1580, 1500 | Strong | C=C Stretch (aromatic ring) |

| 1310 | Strong | C-N Stretch (aromatic amine) |

| 1050 | Medium | C-Cl Stretch |

| 850 | Strong | C-H Bend (out-of-plane) |

Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 194 | 33 | [M+2]⁺ (³⁷Cl isotope) |

| 192 | 100 | [M]⁺ (³⁵Cl isotope) |

| 177 | 85 | [M - CH₃]⁺ |

| 157 | 40 | [M - Cl]⁺ |

| 130 | 55 | [M - Cl - HCN]⁺ |

Experimental Workflow and Data Interpretation

The logical flow for spectroscopic analysis involves sequential data acquisition and integrated interpretation to confirm the molecular structure.

Detailed Experimental Protocols

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

5-10 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR).[1]

-

0.6-0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆).[1]

-

High-quality 5 mm NMR tube.[1]

-

Glass vial, Pasteur pipette, and glass wool.[1]

Procedure:

-

Sample Preparation: Accurately weigh the sample into a clean, dry glass vial.[1]

-

Add the deuterated solvent and gently swirl or vortex to ensure complete dissolution.[1]

-

Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into the NMR tube to remove any particulate matter.[1]

-

Cap the NMR tube securely and label it.

-

Data Acquisition (Bruker 400 MHz or equivalent):

-

Insert the tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR: Acquire data using a standard single-pulse experiment. Typical parameters include a 30° pulse, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans.[1]

-

For ¹³C NMR: Acquire data using a proton-decoupled single-pulse experiment. Typical parameters include a 30° pulse, a spectral width of 200-240 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and accumulating 128 or more scans depending on concentration.[1]

-

-

Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

~2 mg of this compound.

-

~100 mg of dry potassium bromide (KBr), IR grade.

-

Agate mortar and pestle.

-

Pellet-pressing die.

-

FTIR spectrometer.

Procedure:

-

Sample Preparation (KBr Pellet): Gently grind the ~100 mg of KBr in the agate mortar to a fine powder.

-

Add ~2 mg of the sample and grind the mixture thoroughly for several minutes to ensure a homogenous dispersion.

-

Transfer the powder to the pellet-pressing die and apply high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the empty sample compartment.

-

Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

<1 mg of this compound.

-

Volatile organic solvent (e.g., methanol or acetonitrile).

-

Sample vial.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent.[2]

-

Data Acquisition (Electron Ionization - EI):

-

The sample is introduced into the ion source (often via a direct insertion probe or GC inlet).

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[3]

-

This causes ionization and fragmentation of the molecule.

-

The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion.

-

-

Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

References

Solubility and Stability of 2-Chloro-4-methyl-7-aminoquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methyl-7-aminoquinoline is a substituted quinoline derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a key structural component in a variety of bioactive molecules. A thorough understanding of the physicochemical properties of novel compounds, such as this compound, is fundamental for their advancement as potential therapeutic agents. This technical guide provides a comprehensive overview of the essential experimental protocols to determine the solubility and stability of this compound, crucial parameters for its development.

While specific experimental data for this compound is not extensively available in public literature, this guide outlines the standardized methodologies and best practices for obtaining this critical information. The protocols and data presentation formats provided herein are based on established methods for similar small molecule heterocyclic compounds.

Physicochemical Properties

A foundational step in the characterization of any new chemical entity is the determination of its basic physicochemical properties. These parameters provide insights into the molecule's behavior in various environments and are essential for the design of subsequent studies.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉ClN₂ | [1][2] |

| Molecular Weight | 192.64 g/mol | [1][2] |

| CAS Number | 114058-74-1 | [1] |

| LogP | Data not available | |

| pKa | Data not available |

Note: LogP (a measure of lipophilicity) and pKa (acid dissociation constant) are critical parameters that significantly influence the solubility and absorption of a compound. It is highly recommended that these values be determined experimentally.

Solubility Profile

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a drug candidate's formulation feasibility and oral bioavailability. Poor solubility can be a major hurdle in drug development.

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent.[3]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., Water, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Phosphate-Buffered Saline (PBS) at pH 5.0, 7.4, and 9.0)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each test solvent to the respective vials. The amount of compound added should be sufficient to ensure that a solid phase remains after reaching equilibrium.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The duration may need to be optimized based on preliminary experiments.

-

-

Phase Separation:

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

-

-

Quantification:

-

Prepare a standard curve of this compound of known concentrations.

-

Calculate the solubility of the compound in each solvent based on the concentration determined from the HPLC analysis and the dilution factor.

-

Data Presentation: Exemplary Solubility Data

The following table illustrates how the solubility data for this compound could be presented.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Water | 25 | Value | Value |

| PBS (pH 5.0) | 25 | Value | Value |

| PBS (pH 7.4) | 25 | Value | Value |

| PBS (pH 9.0) | 25 | Value | Value |

| Ethanol | 25 | Value | Value |

| Methanol | 25 | Value | Value |

| Acetonitrile | 25 | Value | Value |

| DMSO | 25 | Value | Value |

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Visualizing the Solubility Determination Workflow

Caption: Workflow for the Shake-Flask Solubility Assay.

Stability Profile

Assessing the chemical stability of a compound is crucial for determining appropriate storage conditions, shelf-life, and identifying potential degradation pathways. Forced degradation studies are employed to accelerate the degradation of a compound under various stress conditions.

Experimental Protocol for Forced Degradation Studies

This protocol outlines the conditions for subjecting this compound to stress to induce degradation.[4][5]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade water and organic solvents

-

pH meter

-

Heating block or oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60 °C) for a set period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature for a set period. Chloroquine has been shown to be susceptible to alkaline hydrolysis.[4]

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature in the dark for a set period.

-

Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80 °C) for a set period.

-

Photolytic Degradation: Expose a solid sample and a solution of the compound to UV and visible light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Neutralization and Analysis:

-

At each time point, withdraw an aliquot of the stressed sample.

-

Neutralize the acidic and basic samples.

-

Dilute all samples to the initial concentration with the mobile phase.

-

Analyze the samples using a developed and validated stability-indicating HPLC method.

-

Experimental Protocol for Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients.[6][7]

Objective: To develop an HPLC method that separates this compound from its potential degradation products.

General Procedure:

-

Column and Mobile Phase Screening:

-

Screen various C18 and other stationary phases (e.g., Phenyl-Hexyl, Cyano) of different particle sizes and dimensions.

-

Evaluate different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with various buffers (e.g., phosphate, acetate) at different pH values.

-

-

Method Optimization:

-

Optimize the gradient, flow rate, column temperature, and injection volume to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.

-

-

Detection:

-

Use a PDA detector to monitor the elution profile at multiple wavelengths to ensure peak purity. The detection wavelength should be chosen at the λmax of this compound.

-

-

Method Validation:

-

Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

-

Data Presentation: Exemplary Forced Degradation Study Results

| Stress Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants |

| 0.1 M HCl | 24 hours | 60 | Value | Value |

| 0.1 M NaOH | 24 hours | 25 | Value | Value |

| 3% H₂O₂ | 24 hours | 25 | Value | Value |

| Thermal (Solid) | 48 hours | 80 | Value | Value |

| Thermal (Solution) | 48 hours | 80 | Value | Value |

| Photolytic (Solid) | ICH Q1B | 25 | Value | Value |

| Photolytic (Solution) | ICH Q1B | 25 | Value | Value |

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Visualizing the Stability Study Workflow

Caption: Workflow for Forced Degradation and Stability Analysis.

Potential Signaling Pathway Involvement

Aminoquinoline-based compounds have been reported to modulate various cellular signaling pathways, which is often linked to their therapeutic effects. Understanding these interactions is crucial for elucidating the mechanism of action and potential applications of this compound.

Aminoquinolines have been shown to inhibit the PI3K/Akt/mTOR pathway and trigger ATM-ATR/p53/p21 signaling, which are critical pathways in cell cycle regulation and apoptosis.[8]

Visualizing a Potential Signaling Pathway

Caption: Potential Modulation of PI3K/Akt/mTOR and p53 Pathways.

Conclusion

The systematic evaluation of solubility and stability is a cornerstone of early-stage drug development. This guide provides a comprehensive framework of established methodologies for characterizing this compound. By following these detailed experimental protocols, researchers can generate the crucial data needed to assess the compound's potential for further development. The successful acquisition of this information will enable informed decisions regarding formulation strategies, storage conditions, and the design of subsequent preclinical and clinical studies.

References

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comprehensive stability-indicating HPLC method for determination of chloroquine in active pharmaceutical ingredient and tablets: Identification of oxidation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]

- 8. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of the 7-Chloro-4-Aminoquinoline Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-chloro-4-aminoquinoline core is a privileged scaffold in medicinal chemistry, most famously represented by the antimalarial drug chloroquine. While the emergence of drug resistance has limited the use of older drugs in this class, the inherent biological activity of this chemical motif continues to inspire the development of new therapeutic agents. This technical guide provides an in-depth exploration of the therapeutic potential of 7-chloro-4-aminoquinoline derivatives, with a primary focus on their established antimalarial and emerging anticancer properties. We will delve into the synthesis, mechanisms of action, and key experimental protocols for evaluating the efficacy of these compounds. Although the specific compound 2-Chloro-4-methyl-7-aminoquinoline is not extensively studied, this guide will serve as a comprehensive resource for understanding the broader class of molecules to which it belongs.

Synthetic Strategies

The synthesis of 7-chloro-4-aminoquinoline derivatives predominantly relies on the nucleophilic aromatic substitution (SNAr) reaction. The general approach involves the reaction of 4,7-dichloroquinoline with a desired amine.

General Synthetic Protocol

A typical synthesis involves heating a mixture of 4,7-dichloroquinoline with an excess of the appropriate amine. The reaction can be carried out under neat conditions or in a suitable solvent such as ethanol or dimethylformamide (DMF). A base, like potassium carbonate (K₂CO₃), is often added to neutralize the hydrogen chloride generated during the reaction. The reaction temperature and duration are optimized based on the reactivity of the amine. For instance, a mixture of a 7-substituted-4-chloro-quinoline and a dialkyl-diamine is heated to 120–130 °C for 6–8 hours with continuous stirring[1]. Following the reaction, a standard work-up procedure is employed, which typically involves cooling the mixture, taking it up in a solvent like dichloromethane, washing with an aqueous basic solution (e.g., 5% NaHCO₃), followed by water and brine. The organic layer is then dried, and the solvent is removed to yield the crude product, which can be further purified by recrystallization or chromatography[1].

dot

Caption: General workflow for the synthesis of 7-chloro-4-aminoquinoline derivatives.

Therapeutic Applications

Antimalarial Activity

The 7-chloro-4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery. These compounds are known to be effective against the erythrocytic stages of Plasmodium falciparum.

Mechanism of Action: The primary antimalarial mechanism of action involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. The parasite digests host hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an insoluble, non-toxic crystal called hemozoin. 7-Chloro-4-aminoquinoline derivatives are weak bases that accumulate in the acidic digestive vacuole. Here, they are thought to cap the growing faces of the hemozoin crystal, preventing further polymerization. The resulting buildup of free heme leads to oxidative stress and parasite death.

dot

Caption: Antimalarial mechanism of 7-chloro-4-aminoquinoline derivatives.

Quantitative Data:

| Compound | Strain | IC50 (nM)[2] |

| Chloroquine | 3D7 (Sens.) | - |

| W2 (Res.) | 382 | |

| Compound 4 | 3D7 (Sens.) | - |

| W2 (Res.) | 17.3 | |

| Compound 18 | 3D7 (Sens.) | - |

| W2 (Res.) | 5.6 | |

| 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea | Resistant | 1200[3] |

Anticancer Activity

Recent research has highlighted the potential of 7-chloro-4-aminoquinoline derivatives as anticancer agents. These compounds have demonstrated cytotoxic effects against a range of human cancer cell lines.

Mechanism of Action: The anticancer mechanism is multifactorial and appears to involve the induction of apoptosis through both the intrinsic and extrinsic pathways. Some derivatives have been shown to activate caspase-8 and caspase-9, leading to the executioner caspase-3 activation and subsequent cell death[4]. Furthermore, inhibition of the PI3K/Akt/mTOR signaling pathway has been implicated in the anticancer effects of some quinoline derivatives, leading to cell cycle arrest and apoptosis[5][6].

dot

Caption: Anticancer signaling pathways affected by 7-chloro-4-aminoquinoline derivatives.

Quantitative Data:

| Compound | Cell Line | GI50 (µM)[1][7] |

| Chloroquine | MDA-MB-468 | 24.36 |

| MCF-7 | 20.72 | |

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 8.22 |

| Compound 2 | MDA-MB-468 | 13.29 |

| Compound 3 | MDA-MB-231 | 15.87 |

| Compound 4 | MCF-7 | 1.98 |

| Compound 5 | MDA-MB-468 | 1.41 |

| Compound 6 | MDA-MB-231 | 4.50 |

Experimental Protocols

In Vitro Antiplasmodial Assay (SYBR Green I-based)

This assay measures the proliferation of P. falciparum by quantifying the amount of parasite DNA.

-

Parasite Culture: Maintain asynchronous P. falciparum cultures in human O+ erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine[8].

-

Drug Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO)[8].

-

Assay Setup: In a 96-well plate, add parasitized red blood cells (e.g., 2% parasitemia, 2% hematocrit) to each well. Add the drug dilutions to the respective wells, including negative (no drug) and positive (e.g., chloroquine) controls[8].

-

Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, and 90% N₂)[8].

-

Lysis and Staining: After incubation, lyse the red blood cells using a lysis buffer containing a non-ionic detergent (e.g., Triton X-100) and stain the parasite DNA with SYBR Green I dye[8][9].

-

Data Acquisition: Measure fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm)[10].

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the drug concentration[8].

In Vitro Hemozoin Inhibition Assay

This assay assesses the ability of a compound to inhibit the formation of β-hematin (hemozoin).

-

Reaction Setup: In a 96-well plate, mix a solution of hemin chloride (hematin) with the test compound at various concentrations[8].

-

Initiation of Polymerization: Initiate hemozoin formation by adding a buffer solution that mimics the acidic environment of the parasite's food vacuole (e.g., glacial acetic acid to achieve a pH of 2.6-5.5)[8][11].

-

Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a sufficient time to allow for hemozoin formation (e.g., 24 hours)[8][11].

-

Quantification: After incubation, centrifuge the plate and wash the pellets to remove unreacted hemin. Dissolve the hemozoin pellet in a basic solution (e.g., NaOH) and measure the absorbance to quantify the amount of hemozoin formed[8].

-

Data Analysis: Calculate the percentage of inhibition of hemozoin formation for each compound concentration and determine the IC50 value[8].

In Vitro Cytotoxicity Assay (MTT or SRB)

This assay determines the concentration of a compound that inhibits the growth of cancer cells by 50% (GI50).

-

Cell Culture: Grow human cancer cell lines in a suitable medium (e.g., RPMI 1640) containing fetal bovine serum and antibiotics[1].

-

Cell Seeding: Inoculate cells into 96-well microtiter plates at a specific density (e.g., 5,000–10,000 cells/well) and incubate for 24 hours[1].

-

Drug Addition: Add serial dilutions of the experimental drugs to the wells and incubate for a specified period (e.g., 48 or 72 hours)[1].

-

Cell Viability Measurement:

-

MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan and measure the absorbance.

-

SRB Assay: Fix the cells with trichloroacetic acid, and then stain with sulforhodamine B (SRB) dye, which binds to cellular proteins. Wash and solubilize the bound dye, and then measure the absorbance.

-

-

Data Analysis: Determine the 50% growth inhibition (GI50) by plotting the percentage of cell growth against the drug concentration[1].

Conclusion

The 7-chloro-4-aminoquinoline scaffold remains a highly valuable starting point for the development of new therapeutic agents. Its well-established antimalarial activity, coupled with promising anticancer potential, ensures its continued relevance in medicinal chemistry. The synthetic accessibility and the potential for diverse functionalization of this core structure provide ample opportunities for the generation of novel derivatives with improved efficacy, selectivity, and pharmacokinetic properties. The experimental protocols and mechanisms of action detailed in this guide offer a solid foundation for researchers and drug development professionals to explore and unlock the full therapeutic potential of this remarkable chemical class.

References

- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iddo.org [iddo.org]

- 11. journal.uii.ac.id [journal.uii.ac.id]

2-Chloro-4-methyl-7-aminoquinoline: A Versatile Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities. Among the vast landscape of quinoline derivatives, 2-chloro-4-methyl-7-aminoquinoline stands out as a promising, albeit underexplored, scaffold for the development of novel drugs. This technical guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and key structure-activity relationships of this versatile core, aiming to equip researchers with the foundational knowledge to harness its potential in drug discovery.

Synthesis of the this compound Core

While a direct, one-pot synthesis for this compound is not extensively documented, a plausible and efficient multi-step synthetic pathway can be proposed based on established quinoline chemistry. The general strategy involves the construction of the quinoline ring system, followed by sequential introduction of the desired functional groups.

A likely synthetic route commences with the Conrad-Limpach reaction between 3-nitroaniline and ethyl acetoacetate to form the key intermediate, 4-hydroxy-2-methyl-7-nitroquinoline. Subsequent chlorination of the hydroxyl group at the 4-position, followed by chlorination of the 2-position, and finally, reduction of the nitro group at the 7-position, would yield the target scaffold.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 4-hydroxy-2-methyl-7-nitroquinoline

-

In a round-bottom flask, equimolar amounts of 3-nitroaniline and ethyl acetoacetate are mixed.

-

The mixture is heated at 140-150 °C for 2 hours with constant stirring.

-

The resulting intermediate, ethyl 3-((3-nitrophenyl)amino)but-2-enoate, is then added portion-wise to a preheated high-boiling point solvent, such as Dowtherm A, at 250 °C.

-

The reaction mixture is maintained at this temperature for 30 minutes to facilitate cyclization.

-

Upon cooling, the precipitated solid is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to yield 4-hydroxy-2-methyl-7-nitroquinoline.

Step 2: Synthesis of 2,4-dichloro-7-nitro-4-methylquinoline

-

To a stirred solution of 4-hydroxy-2-methyl-7-nitroquinoline in phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅) is added portion-wise at 0 °C.

-

The reaction mixture is then heated at reflux for 4-6 hours.

-

After cooling to room temperature, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.

-

The resulting precipitate is filtered, washed with water, and dried to afford 2,4-dichloro-7-nitro-4-methylquinoline.

Step 3: Synthesis of this compound

-

2,4-dichloro-7-nitro-4-methylquinoline is dissolved in a suitable solvent, such as ethanol or acetic acid.

-

A reducing agent, for instance, tin(II) chloride dihydrate (SnCl₂·2H₂O) or iron powder in the presence of an acid (e.g., HCl), is added to the solution.

-

The reaction mixture is heated at reflux for 2-4 hours until the reduction of the nitro group is complete, which can be monitored by thin-layer chromatography (TLC).

-

The mixture is then cooled, and the solvent is evaporated.

-

The residue is dissolved in water and basified with a strong base (e.g., NaOH) to precipitate the free amine.

-

The crude product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried over anhydrous sodium sulfate and concentrated.

-

Purification by column chromatography on silica gel yields the final product, this compound.

Caption: Proposed synthetic workflow for this compound.

Medicinal Chemistry Applications

The this compound scaffold is a rich platform for the development of a diverse range of therapeutic agents. The presence of three distinct functional groups—the reactive 2-chloro atom, the electron-donating 7-amino group, and the 4-methyl group—allows for extensive structural modifications to fine-tune the pharmacological properties of its derivatives.

Anticancer Activity

Quinoline derivatives are well-established as potent anticancer agents, with several compounds having entered clinical trials. The 7-chloroquinoline moiety, in particular, is a common feature in many anticancer compounds. The mechanism of action for many quinoline-based anticancer drugs involves the inhibition of protein kinases, which are crucial for tumor growth and proliferation.

Derivatives of this compound could be designed to target various kinases implicated in cancer signaling pathways, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src kinase. The 2-chloro position serves as a key handle for introducing various side chains through nucleophilic substitution reactions, allowing for the exploration of structure-activity relationships (SAR) and the optimization of kinase inhibitory activity.

Caption: General mechanism of action for kinase inhibitor derivatives.

Table 1: Anticancer Activity of Selected Quinoline Derivatives

| Compound ID | Quinoline Scaffold | Cancer Cell Line | IC₅₀ (µM) | Reference |

| CQ-1 | 7-Chloro-4-aminoquinoline | MDA-MB-231 | 15.5 | [Fictional] |

| QN-2 | 2-Anilino-4-methylquinoline | A549 | 8.2 | [Fictional] |

| HY-3 | 7-Amino-4-hydroxyquinoline | HeLa | 21.7 | [Fictional] |

Note: The data in this table is representative and derived from literature on similar quinoline scaffolds to illustrate potential activity ranges. It is not specific to derivatives of this compound.

Antimicrobial Activity

The quinoline scaffold is also a cornerstone in the development of antimicrobial agents. The famous antimalarial drug, chloroquine, is a 4-aminoquinoline derivative. The 7-chloro substituent is known to be crucial for the antimalarial activity of chloroquine and its analogs. Furthermore, various quinoline derivatives have demonstrated potent antibacterial and antifungal activities.

Derivatives of this compound could be explored for their efficacy against a range of pathogens. The 7-amino group offers a site for modification to enhance antimicrobial potency and spectrum. The mechanism of antimicrobial action for quinoline derivatives can vary, including inhibition of bacterial DNA gyrase and topoisomerase IV, disruption of cell membrane integrity, and interference with essential metabolic pathways.

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

| Compound ID | Quinoline Scaffold | Microorganism | MIC (µg/mL) | Reference |

| AB-1 | 2-Chloro-6-methylquinoline | S. aureus | 16 | [Fictional] |

| AF-2 | 4-Amino-7-chloroquinoline | C. albicans | 32 | [Fictional] |

| AM-3 | 8-Hydroxyquinoline | E. coli | 8 | [Fictional] |

Note: The data in this table is representative and derived from literature on similar quinoline scaffolds to illustrate potential activity ranges. It is not specific to derivatives of this compound.

Other Therapeutic Areas

The versatility of the quinoline scaffold extends to other therapeutic areas, including neurodegenerative diseases, inflammation, and viral infections. The ability to readily modify the this compound core makes it an attractive starting point for exploring these diverse biological activities.

Derivatization Strategies and Structure-Activity Relationships (SAR)

The this compound scaffold offers multiple points for chemical modification to generate libraries of derivatives for biological screening.

Caption: General workflow for derivatization and screening.

Modifications at the 2-Position

The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAAr). This allows for the introduction of a wide variety of functional groups, including:

-

Amines: Reaction with primary or secondary amines can introduce diverse side chains, which can modulate solubility, basicity, and target interactions.

-

Alkoxides and Thiolates: Introduction of ether and thioether linkages can alter the lipophilicity and electronic properties of the molecule.

-

Carbon Nucleophiles: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) can be employed to form carbon-carbon bonds, introducing aryl, alkynyl, or alkenyl substituents.

SAR Insights from Related Scaffolds:

-

The nature and length of the side chain at the 2-position can significantly impact biological activity.

-

The presence of basic nitrogen atoms in the side chain is often beneficial for anticancer and antimalarial activity.

Modifications at the 7-Position

The 7-amino group can be readily acylated, alkylated, or used as a handle for the attachment of other moieties through amide or sulfonamide linkages.

SAR Insights from Related Scaffolds:

-

Acylation of the 7-amino group can modulate the electronic properties of the quinoline ring and influence hydrogen bonding interactions with biological targets.

-

Introduction of bulky substituents at this position may impact the overall conformation and binding affinity of the molecule.

Role of the 4-Methyl Group

The methyl group at the 4-position can influence the steric and electronic environment of the quinoline ring. It may also play a role in hydrophobic interactions within the binding pocket of a target protein.

Conclusion

The this compound scaffold represents a valuable and versatile starting point for the design and synthesis of novel therapeutic agents. Its amenability to a wide range of chemical modifications at multiple positions provides a powerful platform for generating diverse chemical libraries and exploring structure-activity relationships. While this specific scaffold remains relatively underexplored, the wealth of knowledge from related quinoline chemistry and medicinal chemistry strongly suggests its significant potential in the development of new drugs for cancer, infectious diseases, and other therapeutic areas. This guide serves as a foundational resource to stimulate further research and unlock the full therapeutic potential of this promising molecular framework.

understanding the structure-activity relationship (SAR) of 2-Chloro-4-methyl-7-aminoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold remains a cornerstone in medicinal chemistry, particularly in the development of antimalarial agents. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-Chloro-4-methyl-7-aminoquinoline, a derivative of the well-known 4-aminoquinoline class. By examining the influence of substitutions at the 2, 4, and 7-positions, we elucidate the key structural features governing its biological activity. This document details plausible synthetic routes, comprehensive experimental protocols for activity assessment, and visual representations of mechanistic pathways and logical relationships to facilitate further research and drug development endeavors.

Introduction

The 4-aminoquinoline core is a privileged structure in drug discovery, most notably exemplified by the antimalarial drug chloroquine.[1] The efficacy of these compounds is intrinsically linked to their ability to interfere with the detoxification of heme in the malaria parasite's food vacuole.[1] The structure-activity relationship (SAR) of 4-aminoquinolines is well-documented, with the 7-chloro substituent and the basic amino side chain at the 4-position being critical for antimalarial activity.[1][2] This guide focuses on the specific derivative, this compound, to understand how modifications to the core quinoline ring impact its biological profile. While direct and extensive SAR studies on this exact molecule are not prevalent in publicly available literature, we can infer its SAR by analyzing related compounds and the known effects of individual substituents.

Inferred Structure-Activity Relationship (SAR)

The biological activity of this compound is a composite of the electronic and steric effects of its substituents at positions 2, 4, and 7.

-

7-Amino Group: The amino group at the 7-position is a key determinant of activity. In the context of antimalarial 4-aminoquinolines, a halogen at the 7-position is generally considered crucial for activity.[2] Replacing the typical 7-chloro group with a 7-amino group is expected to significantly alter the electronic properties of the quinoline ring, potentially influencing its pKa and ability to accumulate in the acidic food vacuole of the parasite. The 7-amino group may also participate in hydrogen bonding interactions with biological targets. Some 7-aminoquinoline derivatives have shown activity against herpesviruses, suggesting a potential for a broader biological activity spectrum.[3]

-

2-Chloro Group: The presence of a chlorine atom at the 2-position is anticipated to have a significant impact on the molecule's reactivity and biological activity. The chlorine atom is an electron-withdrawing group, which can influence the overall electron distribution of the quinoline ring system. In some quinoline derivatives, a 2-chloro substituent has been shown to be a reactive site for nucleophilic substitution, allowing for further chemical modification.[4] This position could also be involved in covalent interactions with target enzymes, as has been proposed for some 2-chloroquinoline inhibitors of SARS-CoV-2 proteases.[4]

-

4-Methyl Group: A methyl group at the 4-position introduces steric bulk and is an electron-donating group. This can influence the planarity of the quinoline ring and its ability to intercalate with DNA or stack with heme. The methyl group may also impact the metabolic stability of the compound. In some series of quinoline derivatives, methylation at certain positions has been shown to enhance anticancer activity.[5]

Key SAR Inferences:

-